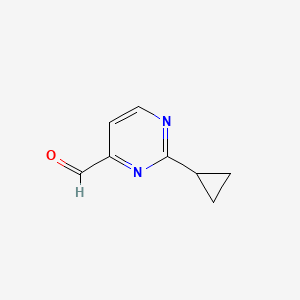

2-Cyclopropylpyrimidine-4-carbaldehyde

Description

2-Cyclopropylpyrimidine-4-carbaldehyde (CAS: 948549-81-3) is a heterocyclic aldehyde with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol. Its structure features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an aldehyde functional group at the 4-position. Key physicochemical properties include a predicted boiling point of 272.9±13.0°C, density of 1.282±0.06 g/cm³, and pKa of 0.36±0.23 . This compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis, with suppliers such as Biosynth Carbosynth and Alfa-Chemistry offering it in varying quantities (e.g., 1g for $1,500 to $3,350 for 5g) .

Properties

IUPAC Name |

2-cyclopropylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBFPFJYLGEEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652329 | |

| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948549-81-3 | |

| Record name | 2-Cyclopropyl-4-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948549-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

The general reaction can be represented as follows:

$$

\text{Carbonyl compound} + \text{Phenyl phosphite} \xrightarrow{\text{Amine catalyst}} \text{this compound} + \text{Byproducts}

$$

Reaction Conditions

| Parameter | Condition |

|---|---|

| Temperature | 80-100°C |

| Reaction time | 4-8 hours |

| Solvent | Anhydrous DMF |

| Catalyst | Tertiary amine (typically triethylamine) |

| Atmosphere | Inert (N₂ or Ar) |

Purification Process

The condensation reaction yields a mixture of this compound and its diastereomers. This mixture requires separation through either:

- Column chromatography (silica gel, using gradient elution with hexane/ethyl acetate)

- Recrystallization (typically from ethanol or ethyl acetate/hexane mixture)

Vilsmeier Reagent Method

Another established approach utilizes the Vilsmeier reagent for the formylation step in the synthesis pathway.

Synthetic Pathway

This method involves treating an appropriate uracil derivative with the Vilsmeier reagent, followed by cyclization to form the pyrimidine ring structure.

Detailed Protocol

- Generation of Vilsmeier reagent in situ from phosphoryl chloride in dimethylformamide

- Treatment of a suitable uracil derivative with the Vilsmeier reagent

- Solvent evaporation to obtain the intermediate hydrochloride salt

- Treatment of the salt with triethylamine and cyanoacetamide in ethanol to complete the cyclization

Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Vilsmeier reagent formation | POCl₃, DMF | 0-5°C, 30 min | - |

| Formylation | Uracil derivative, Vilsmeier reagent | 80°C, 2-4 h | 65-75 |

| Cyclization | Intermediate salt, Et₃N, cyanoacetamide | Reflux in EtOH, 3-5 h | 70-80 |

| Overall yield | - | - | 45-60 |

Alkylation-Based Synthesis

This approach begins with commercially available uracil derivatives and proceeds through alkylation and subsequent transformations.

Synthetic Route

The synthesis involves direct alkylation of uracil derivatives followed by construction of the pyrimidine ring with the cyclopropyl substituent.

Step-by-Step Procedure

Experimental Conditions

For the alkylation step:

Purification

After the reaction, the procedure typically involves:

- Removal of volatiles under reduced pressure

- Partition between chloroform and water (2:1 ratio v/v)

- Washing of the organic layer with water and brine

- Drying over Na₂SO₄

- Purification by flash chromatography using 0-10% methanol in dichloromethane

Modified Condensation Method

This method represents an improvement on the phosphite-mediated approach, focusing on optimizing yield and reducing side products.

Reaction Components

| Component | Quantity |

|---|---|

| Carbonyl precursor | 1 equivalent |

| Phenyl phosphite | 1.2 equivalents |

| Amine catalyst | 0.1-0.2 equivalents |

| Solvent (anhydrous) | - |

Reaction Conditions

The reaction is typically conducted under anhydrous conditions with careful temperature control to minimize the formation of diastereomers. The condensation yields a mixture that can be separated into pure compounds through chromatographic techniques or recrystallization.

Comparative Analysis of Preparation Methods

Yield Comparison

| Method | Average Yield (%) | Purity (%) | Scale Applicability |

|---|---|---|---|

| Phosphite-Mediated | 55-65 | 95-98 | Laboratory to small industrial |

| Vilsmeier Reagent | 45-60 | 92-95 | Laboratory |

| Alkylation-Based | 40-53 | 90-95 | Laboratory |

| Modified Condensation | 60-70 | 96-99 | Laboratory to industrial |

Advantages and Limitations

- Advantages: Relatively straightforward procedure, moderate to good yields

- Limitations: Formation of diastereomers requiring separation

- Advantages: Well-established chemistry, reproducible results

- Limitations: Multiple steps, potential hydrolysis issues with intermediate products

- Advantages: Uses commercially available starting materials

- Limitations: Lower yields, longer reaction sequences

- Advantages: Higher yields, better scalability, improved purity

- Limitations: Requires stringent anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-Cyclopropylpyrimidine-4-carboxylic acid.

Reduction: 2-Cyclopropylpyrimidine-4-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropylpyrimidine-4-carbaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. It is particularly significant in developing drugs that target specific enzymes or receptors. The aldehyde functional group allows for various modifications, enhancing the biological activity of resultant compounds. For instance, it has been utilized in synthesizing α-aminophosphonates, which are known for their enzyme-inhibiting properties and potential therapeutic applications .

Organic Synthesis

The compound acts as a valuable building block in organic synthesis. It facilitates the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield derivatives that possess unique properties suitable for further research and application.

Biological Studies

In biochemical research, this compound is employed as a probe to study enzyme mechanisms. Its ability to form covalent bonds with nucleophilic residues in enzyme active sites makes it a useful tool for investigating enzyme activity modulation.

Industrial Applications

Beyond academic research, this compound finds utility in industrial applications, particularly in agrochemicals and specialty chemicals production. Its unique structural features contribute to its effectiveness in these sectors.

Reactivity

The compound undergoes several types of chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form 2-Cyclopropylpyrimidine-4-carboxylic acid.

- Reduction : It can be reduced to produce 2-Cyclopropylpyrimidine-4-methanol.

- Substitution : The pyrimidine ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

- Oxidation : Potassium permanganate or chromium trioxide under acidic conditions.

- Reduction : Sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophiles such as amines or thiols under basic conditions.

Synthesis of α-Aminophosphonates

Research has demonstrated the effectiveness of using phosphomolybdic acid as a catalyst in the Kabachnik–Fields reaction involving this compound. This method allows for a one-pot synthesis of α-aminophosphonates, showcasing the compound's versatility and potential for developing biologically active agents .

Enzyme Inhibition Studies

Studies have indicated that derivatives synthesized from this compound exhibit significant enzyme inhibition properties. These findings suggest that modifications to the compound can lead to new therapeutic agents with enhanced efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Carbaldehydes

To contextualize 2-cyclopropylpyrimidine-4-carbaldehyde, we compare it to other pyrimidine-based aldehydes, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 948549-81-3 | C₈H₈N₂O | 148.16 | Cyclopropyl (C2), Aldehyde (C4) | 272.9±13.0 | Pharmaceutical intermediates |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | 879072-59-0 | C₇H₅ClN₃O | 181.58 | Chlorine (C4), Aldehyde (C5) | N/A | OLED materials, APIs |

| 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde | 14160-91-9 | C₆H₄Cl₂N₂O | 190.02 | Chlorine (C4, C6), Methyl (C2) | N/A | Agrochemical synthesis |

| Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde | 937796-10-6 | C₉H₁₁N₃O | 177.21 | Pyrazole fused to pyrimidine | N/A | Antiviral drug development |

Structural and Functional Differences

Halogenated Derivatives (e.g., 4-chloro and 4,6-dichloro compounds) exhibit increased polarity and reactivity due to electron-withdrawing chlorine atoms, making them suitable for nucleophilic substitution reactions in agrochemicals .

Aldehyde Position :

- The aldehyde group at C4 in this compound contrasts with its placement at C5 in pyrrolo-pyrimidine derivatives (e.g., 879072-59-0), which may influence regioselectivity in coupling reactions .

Physicochemical and Commercial Considerations

- Boiling Point and Solubility: The higher boiling point of this compound (272.9°C) versus non-cyclopropyl analogs suggests greater thermal stability, advantageous for high-temperature syntheses .

- Cost and Availability : this compound is priced at $1.10/g (Dideu Industries) with 99% purity, while halogenated derivatives like 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde are typically cheaper due to simpler synthesis routes .

Biological Activity

2-Cyclopropylpyrimidine-4-carbaldehyde is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a pyrimidine ring with a cyclopropyl group and an aldehyde functional group, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound exhibits its biological activity primarily through interaction with specific enzymes and receptors. The cyclopropyl moiety enhances the binding affinity to various biological targets, making it a valuable scaffold in drug design. Its aldehyde group facilitates nucleophilic attacks, leading to various biochemical reactions.

Antitumor Activity

Research indicates that derivatives of this compound can exhibit significant antitumor properties. For instance, studies have shown that α-aminophosphonates synthesized from this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

Several derivatives of this compound have been evaluated for antimicrobial properties. These compounds have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential use in developing new antibiotics or antifungal agents .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases, which play crucial roles in cancer progression and other diseases . This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Synthesis and Evaluation of α-Aminophosphonates

A notable study involved the synthesis of α-aminophosphonates from this compound through a Kabachnik–Fields reaction. The resulting compounds were evaluated for their biological activity, demonstrating promising results in inhibiting tumor growth and showing selective toxicity towards cancer cells compared to normal cells .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 11.3 | HepG2 (liver cancer) |

| Compound B | 4.5 | K562 (leukemia) |

Toxicological Profile

Another study assessed the toxicological profile of aminocyclopyrachlor, a derivative related to this compound. The results indicated low acute oral toxicity and no mutagenicity, suggesting that compounds derived from this scaffold may be safe for use in agricultural or pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopropylpyrimidine-4-carbaldehyde, and how can their efficiency be validated?

- Methodological Answer : The compound can be synthesized via coupling reactions of pyrimidine derivatives with cyclopropane-containing reagents or through chloropyrimidine intermediates reacting with cyclopropyl nucleophiles. For validation, cross-check spectral data (e.g., NMR, MS) against literature and use databases like SciFinder or Reaxys to confirm structural novelty. If the compound is known, compare melting points, NMR shifts, and mass spectra with reported values .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Follow strict safety protocols: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in a cool, dry environment under inert gas (e.g., nitrogen). Waste must be segregated and disposed via certified hazardous waste handlers. Refer to safety data sheets (SDS) for specific hazard codes (e.g., H303/H313/H333) and emergency measures .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare observed peaks (e.g., cyclopropyl protons at δ 0.76–0.96 ppm) with literature .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., ESI-MS calc’d for C₈H₈N₂O: [M+1]⁺ = 149.1; observed deviations >0.1% require re-analysis) .

- Chromatography : Use HPLC/GC to assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can contradictions in spectral data between synthesized batches be resolved?

- Methodological Answer : Perform iterative analysis:

Replicate synthesis under controlled conditions (temperature, reagent purity).

Use high-resolution NMR (e.g., 600 MHz) to resolve overlapping signals (e.g., cyclopropyl vs. aromatic protons).

Cross-validate with alternative techniques (e.g., X-ray crystallography or IR spectroscopy) .

Q. What mechanistic insights are needed to optimize the cyclopropane ring formation during synthesis?

- Methodological Answer :

- Study reaction intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps.

- Computational modeling (DFT) can predict transition states for cyclopropanation. Compare with experimental activation energies .

Q. How can this compound be functionalized for drug discovery applications?

- Methodological Answer :

- Aldehyde Reactivity : Explore nucleophilic additions (e.g., Grignard reagents) or condensation reactions (e.g., Schiff base formation) to generate derivatives.

- Biological Screening : Test derivatives against enzymatic targets (e.g., kinase inhibitors) using SPR or fluorescence assays. Prioritize compounds with IC₅₀ < 1 μM .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity of derivatives?

- Methodological Answer :

- Re-evaluate assay conditions (e.g., buffer pH, cell lines) to ensure reproducibility.

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Publish negative results to avoid publication bias .

Safety and Compliance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.